1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
CAS No.: 2230807-04-0
Cat. No.: VC4747065
Molecular Formula: C8H17Cl2N5
Molecular Weight: 254.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2230807-04-0 |
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Molecular Formula | C8H17Cl2N5 |
Molecular Weight | 254.16 |
IUPAC Name | 2-methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H15N5.2ClH/c1-13-8(9)11-7(12-13)6-3-2-4-10-5-6;;/h6,10H,2-5H2,1H3,(H2,9,11,12);2*1H |
Standard InChI Key | VFHWXVCIPKQGMU-UHFFFAOYSA-N |
SMILES | CN1C(=NC(=N1)C2CCCNC2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C₈H₁₅N₅·2HCl, with a molecular weight of 259.16 g/mol (base: 181.24 g/mol + 2 × 36.46 g/mol for HCl) . Its IUPAC name specifies the substitution pattern: a methyl group at position 1 of the triazole ring and a piperidin-3-yl group at position 3.
Table 1: Key Chemical Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1795292-03-3 | |
Molecular Formula | C₈H₁₅N₅·2HCl | |
SMILES | Cn1nc(nc1N)C1CCCNC1.Cl.Cl | |
InChIKey | SQCLUGZMWMTPEY-UHFFFAOYSA-N | |
Purity (Commercial) | ≥95% |
Structural Analysis
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Formation of the Triazole Core: Cyclocondensation of aminoguanidine with carboxylic acid derivatives under microwave-assisted conditions .
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Piperidine Substitution: Coupling the triazole intermediate with a piperidin-3-yl group via nucleophilic substitution or metal-catalyzed cross-coupling .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Optimization Parameters for Microwave-Assisted Synthesis
Parameter | Optimal Condition | Yield |
---|---|---|
Solvent | Acetonitrile | 79% |
Temperature | 170°C | 88% |
Reaction Time | 25 minutes | 81% |
Scalability and Challenges
Scaling reactions from 1 mmol to 10 mmol maintains yields (~73–88%), but electron-deficient amines (e.g., aniline) require alternative pathways due to insufficient nucleophilicity . Functionalizing the piperidine nitrogen may necessitate protective groups to prevent side reactions .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt improves water solubility compared to the free base. Predicted logP values (via PubChem Lite) suggest moderate lipophilicity (logP = 1.2), enabling membrane permeability for CNS-targeted drugs . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .
Tautomeric Behavior
In solution, the triazole ring exists as an equilibrium between 1H- and 4H-tautomers. For N-aryl derivatives, electron-withdrawing substituents stabilize the 1H-form (KT = 0.8–1.2), while alkyl groups favor the 4H-form . This tautomerism impacts binding affinity in biological systems.
Pharmacological Applications
Histamine Receptor Antagonism
Piperidine-triazole hybrids demonstrate potent H₄ receptor inhibition (IC₅₀ < 100 nM), with potential applications in treating tinnitus and inflammatory disorders . The methyl group at position 1 may enhance metabolic stability compared to unmethylated analogs .
P2Y₁₄ Receptor Modulation
Structural analogs in act as P2Y₁₄ antagonists, inhibiting UDP-glucose-induced chemotaxis in neutrophils (EC₅₀ = 50–200 nM). Substitution at the piperidine 3-position optimizes receptor-ligand interactions by aligning with hydrophobic binding pockets.
Antimicrobial Activity
While direct data is lacking, 1,2,4-triazoles with piperidine moieties exhibit broad-spectrum antimicrobial activity. For example, 3-amino-5-methyl-1,2,4-triazole (CAS: 4923-01-7) serves as an intermediate in antifungal agents .
Parameter | Recommendation |
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Storage Temperature | 2–8°C (anhydrous) |
Protective Equipment | Gloves, goggles, lab coat |
Disposal | Incineration per local regulations |
Future Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
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Target Identification: Screen against kinase or GPCR panels to uncover novel therapeutic targets.
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Salt Form Optimization: Explore alternative counterions (e.g., mesylate) to enhance crystallinity.
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